molecular formula C14H16ClN5O2S B2694054 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride CAS No. 317821-65-1

3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride

Cat. No.: B2694054
CAS No.: 317821-65-1
M. Wt: 353.83
InChI Key: NZPGWAHETNVNFS-UHFFFAOYSA-N
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Description

Evolution of Benzothiadiazine Research

Benzothiadiazines emerged as a critical class of heterocyclic compounds following the discovery of their fused-ring systems in the mid-20th century. Early work focused on 1,2,4-benzothiadiazine derivatives, where the sulfur-nitrogen framework demonstrated unusual electronic properties suitable for materials science and medicinal applications. The introduction of pyrimidinyl substituents, as seen in 3-[(4,6-dimethylpyrimidin-2-yl)amino] derivatives, marked a pivotal shift toward hybrid architectures combining thiadiazine stability with pyrimidine's hydrogen-bonding capabilities.

Key milestones include the development of sulfonamide-linked benzothiadiazines in the 1980s, which established protocols for N-alkylation and sulfonyl group introductions. These methods laid the groundwork for modern synthetic approaches to complex analogs like the target compound.

Significance in Heterocyclic Chemistry

The benzothiadiazine core achieves electronic diversity through:

  • Sulfone groups : The 1,1-dione configuration induces strong electron-withdrawing effects, stabilizing the conjugated π-system.
  • Pyrimidine integration : The 4,6-dimethylpyrimidin-2-ylamino group introduces planar rigidity and hydrogen-bond donor/acceptor sites, enhancing molecular recognition potential.

Comparative studies with simpler benzothiadiazines demonstrate that the methyl group at position 4 induces steric protection of the thiadiazine ring, reducing susceptibility to nucleophilic attack at the sulfur center. This structural feature is critical for maintaining stability in protic solvents.

Position Within the Broader Family of Benzothiadiazine Derivatives

The target compound occupies a unique niche within three major benzothiadiazine subclasses:

Subclass Key Features Differentiation Factor
Simple 1,2,4-benzothiadiazines Basic fused-ring system Lack functionalized side chains
Sulfonamide derivatives Bioactive sulfonyl groups Focus on pharmacological activity
Hybrid pyrimidine-thiadiazines Dual heterocyclic systems Enhanced electronic properties

As a hybrid pyrimidine-thiadiazine, the compound exhibits a bathochromic shift in UV-Vis spectra (λmax ≈ 280 nm) compared to non-pyrimidinyl analogs (λmax ≈ 255 nm), confirming extended conjugation.

Historical Development Timeline

1958 : First reported synthesis of 1,2,4-benzothiadiazine by cyclocondensation of o-aminobenzenesulfonamide derivatives.
1983 : Introduction of sulfone groups into the thiadiazine system, enabling stabilization of the 1,1-dione configuration.
2005 : Development of palladium-catalyzed amination protocols for attaching nitrogenous substituents at position 3.
2019 : Optimization of hydrochloride salt formation for pyrimidinyl-thiadiazine hybrids, improving crystallinity and storage stability.
2021 : Advanced NMR characterization techniques (e.g., ^15^N-HMBC) enabled precise assignment of the pyrimidine-thiadiazine junction in derivatives like the target compound.

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione hydrochloride represents the culmination of these historical advancements, combining regioselective amination (position 3), strategic methyl group placement (positions 4 and pyrimidine 4/6), and hydrochloride salt formation for optimal physicochemical properties.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S.ClH/c1-9-8-10(2)16-13(15-9)17-14-18-22(20,21)12-7-5-4-6-11(12)19(14)3;/h4-8H,1-3H3,(H,15,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPFCPDOXLTUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NS(=O)(=O)C3=CC=CC=C3N2C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine core, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, necessitating the use of large-scale reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiadiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiadiazine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span several domains:

Medicinal Chemistry

Research is ongoing to explore its potential therapeutic applications. It may serve as an enzyme inhibitor or receptor modulator, which could be beneficial in developing new drugs targeting specific diseases. Preliminary studies suggest it may have antimicrobial and anticancer properties .

Biological Studies

The interactions of this compound with biological molecules are of interest for understanding its potential as a biochemical probe. Its ability to bind to enzymes or receptors could lead to significant insights into biochemical pathways and mechanisms .

Chemical Synthesis

It is utilized as a building block for synthesizing more complex molecules and studying reaction mechanisms. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Activity : In a study examining novel derivatives related to benzothiadiazine compounds, it was found that certain derivatives exhibited significant antimicrobial activity against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Anticancer Potential : Research indicated that compounds similar to 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-benzothiadiazine derivatives demonstrated cytotoxic effects against cancer cell lines, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric Acid Hydrochloride

A closely related compound, 4-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric acid hydrochloride (), shares the 4,6-dimethylpyrimidine moiety but differs in its linkage to a butyric acid chain instead of a benzothiadiazine ring. Key comparative features include:

Parameter Target Compound 4-(4,6-Dimethyl-2-oxo-2H-pyrimidin-1-yl)-butyric Acid Hydrochloride
Molecular Formula C₁₄H₁₆ClN₅O₂S* (estimated) C₁₀H₁₅ClN₂O₃
Molecular Weight ~381.84 g/mol (calculated) 246.69 g/mol
H-Bond Donors 2 (amino group, hydrochloride) 2 (carboxylic acid, hydrochloride)
H-Bond Acceptors 5 (dione oxygens, pyrimidine nitrogens) 3 (ketone oxygen, carboxylic acid oxygen)
Key Functional Groups Benzothiadiazine-1,1-dione, pyrimidinylamino, methyl Pyrimidinone, butyric acid, methyl
Structural Complexity High (fused bicyclic system) Moderate (linear chain)

*Note: The molecular formula of the target compound is inferred based on its IUPAC name.

Pharmacological and Physicochemical Implications

  • Hydrogen-Bonding Capacity: The target compound’s higher number of H-bond acceptors (5 vs.
  • Solubility : The benzothiadiazine core may reduce aqueous solubility compared to the butyric acid analog, despite both being hydrochlorides. This could influence bioavailability and formulation strategies.
  • Synthetic Accessibility : The butyric acid derivative’s linear structure likely simplifies synthesis compared to the target’s fused heterocyclic system, which may require multi-step reactions or specialized catalysts.

Crystallographic Analysis Trends

Both compounds’ structures are likely resolved using crystallographic software suites like WinGX and SHELXTL, which streamline data processing and refinement . The benzothiadiazine derivative’s complex geometry may necessitate higher-resolution data or twinned-crystal refinement techniques, as noted in SHELXL’s applications for challenging small molecules .

Biological Activity

3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione hydrochloride (CAS: 317821-65-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of the compound is C14H16ClN5O2SC_{14}H_{16}ClN_{5}O_{2}S, with a molecular weight of approximately 353.8 g/mol. The presence of a dimethylpyrimidinyl group is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can prevent the overproliferation of cancer cells .
  • DNA Binding : Similar to other benzothiadiazine derivatives, it likely interacts with DNA, potentially intercalating into DNA strands or binding to the minor groove. This interaction can inhibit DNA-dependent enzymes and disrupt cancer cell proliferation .

Biological Activity Overview

The following table summarizes key biological activities observed for this compound:

Activity Type Description Reference
Antitumor ActivityDemonstrated cytotoxic effects in vitro against various cancer cell lines.
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPotentially inhibits cyclin-dependent kinases involved in cell cycle regulation.

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the antitumor properties of benzothiadiazine derivatives, it was found that compounds similar to 3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl exhibited significant cytotoxicity in 2D and 3D cell cultures. Specifically, the compound showed lower IC50 values (indicative of higher potency) against lung cancer cell lines such as A549 and HCC827 compared to other tested compounds .
  • Antimicrobial Properties : Research indicated that derivatives of benzothiadiazine possess antimicrobial properties. The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth through broth microdilution assays .
  • Mechanistic Studies : Further investigations have focused on elucidating the binding modes of this compound to DNA. Studies suggest that its binding affinity could lead to effective inhibition of DNA replication processes in cancer cells .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically evaluate reaction parameters such as solvent choice (e.g., ethanol vs. acetic acid), temperature, catalyst loading, and reaction time. For example, refluxing in ethanol with concentrated HCl or acetic acid/sodium acetate buffers (as seen in pyrimidine condensation reactions) can stabilize intermediates and enhance regioselectivity . Statistical optimization via response surface methodology (RSM) minimizes experimental runs while identifying critical interactions between variables (e.g., molar ratios of reactants) .

Q. What analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine and benzothiadiazine rings.
  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity validation using reverse-phase columns and UV detection (referenced in purity standards for structurally similar hydrochlorides) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility and stability .

Q. How can researchers determine the compound’s solubility and stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH-Dependent Solubility Studies : Use buffered solutions (pH 1–12) with HPLC quantification to assess ionizable groups (e.g., the pyrimidine amino group).
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to decomposition temperatures.
  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity for 4 weeks and monitor degradation via LC-MS .

Advanced Research Questions

Q. What computational strategies can predict reaction intermediates or byproducts during synthesis?

  • Methodological Answer : Combine density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) with experimental data to map energy barriers for key steps, such as pyrimidine-amine coupling or benzothiadiazine ring closure. The ICReDD framework integrates quantum chemical reaction path searches to identify plausible intermediates, reducing trial-and-error experimentation . Machine learning (ML) models trained on analogous pyrimidine derivatives (e.g., 2-amino-4,6-dimethylpyrimidine ) can predict regioselectivity and side reactions.

Q. How should researchers address contradictory data in pharmacological studies, such as inconsistent IC₅₀ values across assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to rule out interference from the compound’s fluorescence or absorbance.
  • Meta-Analysis : Apply multivariate statistics to identify confounding variables (e.g., cell line variability, serum protein binding) .
  • Structural Dynamics : Use molecular dynamics (MD) simulations to assess target binding under physiological conditions (e.g., solvation effects on the hydrochloride salt’s bioavailability) .

Q. What experimental designs are suitable for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Photoaffinity Labeling : Incorporate a photoactivatable moiety (e.g., diazirine) into the benzothiadiazine core to capture transient protein interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with putative targets (e.g., kinase domains).
  • CRISPR-Cas9 Screens : Identify genetic modifiers of the compound’s efficacy using genome-wide knockout libraries .

Q. How can heterogeneous vs. homogeneous catalytic systems impact the scalability of this compound’s synthesis?

  • Methodological Answer :

  • Catalyst Screening : Compare palladium-based homogeneous catalysts (e.g., Pd(PPh₃)₄) with heterogeneous alternatives (e.g., Pd/C) for Suzuki-Miyaura coupling steps. Heterogeneous catalysts offer easier recovery but may require higher temperatures, risking decomposition of the dimethylpyrimidinyl group .
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts improve heat/mass transfer and reduce side reactions (e.g., hydrolysis of the benzothiadiazine ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.